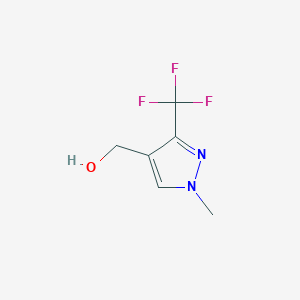

(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol

Vue d'ensemble

Description

“(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol” is a chemical compound with the molecular formula C6H7F3N2O . It is also known as "[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine" .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with methyl hydrazine in the presence of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol . Another method involves the reaction of trifluoroacetyl vinyl alkyl ether with methylhydrazine in the presence of alkali .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H8F3N3/c1-12-3-4(2-10)5(11-12)6(7,8)9/h3H,2,10H2,1H3 . This indicates that the molecule consists of a pyrazole ring with a methyl group and a trifluoromethyl group attached to it.

Physical And Chemical Properties Analysis

The compound has a molecular weight of 180.13 . It is a liquid at room temperature . The ChemSpider database provides additional properties such as density (1.5±0.1 g/cm3), boiling point (224.4±35.0 °C at 760 mmHg), and vapor pressure (0.1±0.5 mmHg at 25°C) .

Applications De Recherche Scientifique

Isomorphous Structures and Chlorine-Methyl Exchange

Research into isomorphous structures related to (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol highlights the chlorine-methyl exchange rule. Two new isomorphous structures demonstrate this rule, indicating a potential for diverse applications in structural chemistry and materials science, especially where disorder plays a critical role in material properties (Swamy et al., 2013).

Convergent Synthesis and Cytotoxicity

A convergent synthesis approach has been applied to create a series of novel trifluoromethyl-substituted compounds, demonstrating significant cytotoxicity in human leukocytes at high concentrations. This suggests potential applications in the development of therapeutic agents targeting specific cellular mechanisms (Bonacorso et al., 2016).

Novel Heteroaromatic Organofluorine Inhibitors

Investigations into heteroaromatic organofluorine compounds have identified potential inhibitors of fructose-1,6-bisphosphatase, a key enzyme in the gluconeogenesis pathway. This discovery opens avenues for the development of new treatments for conditions such as type 2 diabetes (Rudnitskaya et al., 2009).

Antimicrobial and Anticancer Activities

The synthesis of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones has been explored, showing promising results in antimicrobial and anticancer activities. This indicates the chemical's potential as a basis for new drug development in fighting infectious diseases and cancer (Kumar et al., 2012).

Eco-friendly Synthesis of Heterocyclic Compounds

A novel eco-friendly synthesis strategy for pyrazolyl α-amino esters derivatives has been developed, combining computational and experimental approaches. This research supports sustainable chemistry practices and the development of new active biomolecules for various applications (Mabrouk et al., 2020).

Safety And Hazards

Propriétés

IUPAC Name |

[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3N2O/c1-11-2-4(3-12)5(10-11)6(7,8)9/h2,12H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJYUUFIIBBRUQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00610305 | |

| Record name | [1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol | |

CAS RN |

540468-96-0 | |

| Record name | [1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[4-(Trifluoromethoxy)phenoxy]methyl}piperidine](/img/structure/B1343077.png)

![4-[(5-Bromothiophen-2-yl)methyl]morpholine](/img/structure/B1343098.png)